Superior Growth Inhibition Potency in Diverse Cancer Cell Lines vs. Fenretinide
4-Oxofenretinide demonstrates significantly greater potency in inhibiting the growth of cancer cells compared to its parent compound, Fenretinide (4-HPR), across multiple tumor types, including ovarian, breast, and neuroblastoma. Crucially, this enhanced potency is retained in cell lines that have acquired resistance to fenretinide, confirming that the two compounds are not equivalent [1].
| Evidence Dimension | In vitro growth inhibition |
|---|---|
| Target Compound Data | Effective in both fenretinide-sensitive (A2780) and fenretinide-resistant (A2780/HPR) ovarian carcinoma cell lines. |
| Comparator Or Baseline | Fenretinide (4-HPR) |
| Quantified Difference | 4-Oxofenretinide is 2- to 4-fold more potent than fenretinide in most cell lines tested. It is also effective in cells resistant to fenretinide, a setting where the parent drug shows reduced or no activity. |
| Conditions | Panel of human cancer cell lines (ovarian, breast, neuroblastoma). |
Why This Matters
This quantifiable 2- to 4-fold potency increase translates to a lower required concentration for effect and validates the compound as a more effective tool compound for studying growth inhibition, especially in fenretinide-resistant models.
- [1] Villani, M. G., Appierto, V., Cavadini, E., Bettiga, A., Prinetti, A., Clagett-Dame, M., Curley, R. W., & Formelli, F. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research, 66(6), 3238–3247. View Source
